6-Bromo-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine

Catalog No.
S812403
CAS No.
1253789-47-7
M.F
C8H8BrN3
M. Wt
226.077
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromo-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine

CAS Number

1253789-47-7

Product Name

6-Bromo-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine

IUPAC Name

6-bromo-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine

Molecular Formula

C8H8BrN3

Molecular Weight

226.077

InChI

InChI=1S/C8H8BrN3/c1-2-7-10-11-8-4-3-6(9)5-12(7)8/h3-5H,2H2,1H3

InChI Key

FFECVJVIICFPED-UHFFFAOYSA-N

SMILES

CCC1=NN=C2N1C=C(C=C2)Br

Synonyms

6-bromo-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine

6-Bromo-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound belonging to the class of triazolopyridines. It features a bromine atom at the 6th position and an ethyl group attached to the nitrogen atom. This compound has the molecular formula C8H9BrN4C_8H_9BrN_4 and a molecular weight of approximately 241.09 g/mol. The structure incorporates a triazole ring fused to a pyridine ring, which contributes to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science.

  • Substitution Reactions: The bromine atom can be replaced by various nucleophiles, such as amines and thiols.
  • Oxidation and Reduction: The compound can undergo oxidation using agents like hydrogen peroxide or potassium permanganate. Reduction can be achieved with reducing agents such as sodium borohydride or lithium aluminum hydride.

The products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions with amines yield various amine derivatives .

Research indicates that 6-Bromo-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine exhibits significant biological activity. It has been investigated for its potential role in drug development due to its interaction with various biological systems. Studies have shown that it can influence enzymatic reactions and protein-protein interactions, making it a candidate for further exploration in pharmacological applications .

The synthesis of 6-Bromo-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine typically involves several steps:

  • Starting Material: The synthesis begins with 4-aminopyridine.
  • Formation of Intermediate: An intermediate known as 1,6-diazido-[1,2,4]triazole is prepared through a series of reactions.
  • Bromination: The intermediate is reacted with copper(I) bromide to yield the desired product.

While industrial production methods are not extensively documented, standard organic synthesis techniques are employed to ensure high yield and purity .

This compound has diverse applications across multiple fields:

  • Pharmaceutical Development: Due to its biological activity, it is explored for potential therapeutic uses.
  • Material Science: Its unique structural properties make it suitable for developing new materials with specific functionalities.
  • Chemical Research: It serves as a valuable intermediate in synthetic organic chemistry for creating other complex compounds .

Interaction studies involving 6-Bromo-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine have focused on its effects on biological systems. Research has highlighted its role in modulating enzymatic activities and influencing protein interactions. These interactions are crucial for understanding its potential therapeutic effects and mechanisms of action within biological pathways .

Several compounds share structural similarities with 6-Bromo-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine. Here are some notable examples:

Compound NameKey Features
6-Bromo-[1,2,4]triazolo[4,3-a]pyridineSimilar structure but lacks the ethyl group
1,2,4-Triazolo[4,3-a]pyridin-3(2H)-oneContains a carbonyl group instead of the ethyl group
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridineA reduced form with additional hydrogen atoms
Ethyl 6-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylateContains an ethyl group but has additional carboxylate functionality
7-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridineSimilar structure with a methyl group instead of ethyl

Uniqueness

The uniqueness of 6-Bromo-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine lies in its combination of both the bromine atom and the ethyl group. These features confer distinct chemical reactivity and biological properties that differentiate it from similar compounds. This makes it particularly valuable in research settings aimed at discovering new therapeutic agents or functional materials .

Triazolopyridines emerged as a distinct class of heterocyclic compounds in the mid-20th century, with early reports focusing on their fused-ring architecture combining triazole and pyridine moieties. The foundational work by researchers in the 1960s–1980s established synthetic routes such as cyclocondensation of hydrazines with carbonyl derivatives, enabling systematic exploration of their physicochemical properties. A landmark advancement occurred in 2014 with the development of one-pot synthesis methods using 2-hydrazinopyridines and aldehydes, which improved functional group tolerance and atom economy. By the 2000s, triazolopyridines gained prominence in medicinal chemistry due to their structural similarity to purine bases, facilitating interactions with biological targets.

Position of Triazolo[4,3-a]Pyridines in Heterocyclic Chemistry

The triazolo[4,3-a]pyridine isomer occupies a unique niche due to its electron-deficient core and hydrogen-bonding capabilities. Key characteristics include:

  • Regiochemical specificity: The 4,3-a fusion pattern directs substitution to positions 3 and 6, enabling precise functionalization.
  • Bioisosteric potential: Serves as a purine mimetic in kinase inhibitors, leveraging N1–N2 spacing analogous to adenine.
  • Synthetic versatility: Reactivity at C6 allows cross-coupling reactions, as demonstrated in the synthesis of c-Met inhibitors.

Comparative studies show enhanced metabolic stability for [4,3-a] isomers over [1,5-a] variants in RORγt inverse agonists, attributed to reduced oxidative susceptibility.

Significance of 6-Bromo-3-ethyl-triazolo[4,3-a]pyridine in Current Research

This derivative has become a pivotal intermediate in pharmaceutical synthesis, with applications spanning:

Application AreaRoleKey References
Kinase InhibitorsElectrophilic handle for Suzuki couplings
Anticancer AgentsCore scaffold for CDK2/9 modulation
AntimicrobialsBioisostere for purine-based antibiotics

The bromine atom at C6 facilitates palladium-catalyzed cross-couplings, yielding derivatives with sub-micromolar IC50 values against A549 lung cancer cells. Ethyl substitution at C3 enhances lipophilicity (cLogP ≈ 2.1), improving blood-brain barrier penetration in CNS-targeted therapies.

Overview of Heterocyclic Nitrogen-Containing Compounds in Medicinal Chemistry

Nitrogen heterocycles constitute 59% of FDA-approved drugs, with triazolopyridines contributing to several therapeutic classes:

Drug ClassExampleTarget
AntidepressantsTrazodone5-HT2A receptor
AntiviralsFilgotinibJAK1 kinase
Oncology AgentsTucatinibHER2 kinase

The electron-deficient nature of triazolo[4,3-a]pyridines enables π-stacking interactions with aromatic residues in ATP-binding pockets, as observed in RORγt inverse agonists (Kd = 48 nM). Recent advances in C–H functionalization have further expanded their utility in fragment-based drug design.

Molecular structure and conformational analysis

6-Bromo-3-ethyl- [1] [2] triazolo[4,3-a]pyridine exhibits a fused bicyclic heterocyclic structure with the molecular formula C₈H₈BrN₃ and a molecular weight of 226.07 g/mol [1] [2]. The compound features a triazole ring fused to a pyridine core, with a bromine atom positioned at the 6th carbon and an ethyl group attached to the 3rd position of the triazole ring [1] [2]. The International Union of Pure and Applied Chemistry name is 6-bromo-3-ethyl- [1] [2] triazolo[4,3-a]pyridine, and the compound possesses the Chemical Abstracts Service registry number 1253789-47-7 [1] [2].

The molecular structure displays a planar bicyclic framework characteristic of triazolopyridine derivatives [10]. Computational studies on related triazolopyridine compounds indicate that the fused ring system maintains planarity with minimal dihedral angles between the triazole and pyridine rings [10]. The conformational analysis reveals that the triazolopyridine core adopts a quasi-planar geometry, facilitating π-π stacking interactions [10]. The ethyl substituent at position 3 introduces conformational flexibility, while the bromine atom at position 6 contributes to the electronic properties through its electron-withdrawing nature .

The canonical Simplified Molecular Input Line Entry System representation is CCC1=NN=C2N1C=C(C=C2)Br, and the International Chemical Identifier is InChI=1S/C8H8BrN3/c1-2-7-10-11-8-4-3-6(9)5-12(7)8/h3-5H,2H2,1H3 [1] [3]. The molecular geometry optimization studies using density functional theory calculations demonstrate that the compound maintains structural stability with the ethyl group adopting extended conformations to minimize steric hindrance [18] [23].

Crystallographic data and solid-state properties

Crystallographic studies of related 6-bromo-triazolopyridine derivatives provide insights into the solid-state properties of the compound family [26] [27]. The crystal structures typically exhibit monoclinic or orthorhombic space groups with characteristic unit cell parameters [26] [27]. Similar compounds such as 6-bromo-3-methyl- [1] [2] triazolo[4,3-a]pyridine crystallize in centrosymmetric space groups with multiple molecules per unit cell [26] [29].

The solid-state packing is dominated by π-π stacking interactions between the planar triazolopyridine cores, with typical interplanar distances ranging from 3.3 to 3.8 Å [28]. The bromine atoms participate in halogen bonding interactions, contributing to the crystal stability [28]. The presence of the ethyl substituent influences the molecular packing density, with predicted density values around 1.89 g/cm³ for related compounds [20].

Crystal structure analysis reveals that the triazolopyridine framework maintains planarity in the solid state, with dihedral angles between the triazole and pyridine rings typically less than 5 degrees [10]. The molecular packing exhibits characteristics of close-packed organic crystals with efficient space utilization [16]. Intermolecular distances between adjacent molecules are governed by van der Waals interactions and weak hydrogen bonding involving the nitrogen atoms [12].

Spectroscopic characterization

Nuclear magnetic resonance spectral analysis

The proton nuclear magnetic resonance spectrum of 6-bromo-3-ethyl- [1] [2] triazolo[4,3-a]pyridine exhibits characteristic signals corresponding to the aromatic protons and the ethyl substituent [6] [32]. The aromatic region typically displays signals between 7.0 and 8.5 parts per million, with the proton at position 5 appearing as a doublet around 7.8-8.0 parts per million and the proton at position 7 appearing around 7.2-7.4 parts per million [6] [32].

The ethyl group manifests as a characteristic ethyl pattern with the methylene protons appearing as a quartet around 2.8-3.2 parts per million and the methyl protons as a triplet around 1.3-1.5 parts per million [6] [32]. The coupling constants for the ethyl group are typical of ethyl systems, with the methylene quartet exhibiting a coupling constant of approximately 7 Hz and the methyl triplet showing the same coupling constant [6] [32].

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework [30] [31]. The aromatic carbons appear in the range of 110-150 parts per million, with the brominated carbon showing characteristic downfield shifts [30] [31]. The triazole carbons exhibit chemical shifts between 145-155 parts per million, while the ethyl carbon signals appear at approximately 15-20 parts per million for the methyl carbon and 25-30 parts per million for the methylene carbon [30] [31].

Carbon PositionChemical Shift (ppm)Multiplicity
C-3 (triazole)148-152Quaternary
C-5 (pyridine)114-118CH
C-6 (brominated)116-120Quaternary
C-7 (pyridine)122-126CH
C-8 (pyridine)126-130Quaternary
Ethyl CH₂25-30CH₂
Ethyl CH₃15-20CH₃

Mass spectrometry profile

The mass spectrometry profile of 6-bromo-3-ethyl- [1] [2] triazolo[4,3-a]pyridine exhibits the characteristic molecular ion peak at mass-to-charge ratio 226/228 corresponding to the bromine isotope pattern [3] [34]. The bromine isotope pattern shows approximately equal intensity peaks separated by 2 mass units due to the ⁷⁹Br and ⁸¹Br isotopes [3] [34].

Fragmentation patterns include loss of the ethyl group (molecular ion minus 29) giving fragments at mass-to-charge ratio 197/199, and loss of bromine giving fragments around mass-to-charge ratio 147 [34]. The collision cross section values have been predicted for various adduct ions, with the protonated molecular ion [M+H]⁺ exhibiting a collision cross section of 137.2 Ų and the sodium adduct [M+Na]⁺ showing 152.5 Ų [3].

The base peak often corresponds to fragments formed through α-cleavage adjacent to the nitrogen atoms, resulting in stable nitrogen-containing fragments [34]. Loss of hydrogen cyanide (mass 27) is commonly observed in nitrogen heterocycles, producing fragments at mass-to-charge ratio 199/201 [34]. The fragmentation pathway also includes McLafferty rearrangements when appropriate structural features are present [34].

Infrared spectroscopic features

The infrared spectrum of 6-bromo-3-ethyl- [1] [2] triazolo[4,3-a]pyridine displays characteristic absorption bands corresponding to the various functional groups present in the molecule [18] [35]. The aromatic carbon-hydrogen stretching vibrations appear in the region 3000-3100 cm⁻¹, while the aliphatic carbon-hydrogen stretches of the ethyl group are observed between 2800-3000 cm⁻¹ [18] [35].

The triazole and pyridine ring systems exhibit characteristic carbon-carbon and carbon-nitrogen stretching vibrations in the fingerprint region between 1400-1600 cm⁻¹ [18] [35]. The carbon-nitrogen stretching modes of the triazole ring appear around 1500-1550 cm⁻¹, while the pyridine ring vibrations are observed at 1450-1500 cm⁻¹ [18] [35].

Bending vibrations of the aromatic carbon-hydrogen bonds are typically found between 700-900 cm⁻¹, with the specific pattern providing information about the substitution pattern of the aromatic rings [18] [35]. The carbon-bromine stretching vibration appears as a medium intensity band around 500-600 cm⁻¹ [35].

Vibrational ModeFrequency Range (cm⁻¹)Intensity
Aromatic C-H stretch3000-3100Medium
Aliphatic C-H stretch2800-3000Medium
C=N stretch (triazole)1500-1550Strong
C=C stretch (aromatic)1450-1500Strong
C-H bend (aromatic)700-900Medium
C-Br stretch500-600Medium

Electronic and molecular orbital properties

Density functional theory calculations reveal important electronic properties of 6-bromo-3-ethyl- [1] [2] triazolo[4,3-a]pyridine [18] [23] [24]. The highest occupied molecular orbital energy typically ranges from -5.2 to -5.4 electron volts, while the lowest unoccupied molecular orbital energy falls between -2.0 to -2.7 electron volts [23] [24]. The energy gap between these frontier orbitals is approximately 2.5-2.8 electron volts, indicating moderate electronic stability [23] [24].

The molecular orbital distribution shows that the highest occupied molecular orbital is delocalized across the entire triazolopyridine framework, while the lowest unoccupied molecular orbital is primarily localized on the electron-deficient regions, particularly near the bromine substituent [23]. The dipole moment of the molecule is estimated to be around 3-4 Debye units, reflecting the polar nature of the compound due to the bromine substitution [18] [24].

The polarizability of the molecule contributes to its intermolecular interactions, with the extended π-system providing significant electronic polarization effects [18]. The electron-withdrawing nature of the bromine atom influences the electron density distribution, making the pyridine ring more electron-deficient compared to the triazole ring [23].

Quantum chemical calculations using the Becke three-parameter Lee-Yang-Parr functional with appropriate basis sets provide reliable predictions of the electronic structure [18] [23]. The molecular electrostatic potential surface reveals regions of negative potential near the nitrogen atoms and positive potential near the hydrogen atoms, facilitating hydrogen bonding interactions [24] [27].

Physical constants and stability parameters

The compound exhibits solid-state characteristics at room temperature, with a predicted density of approximately 1.5-1.9 g/cm³ based on molecular volume calculations [2] [20]. The topological polar surface area is calculated to be 30.2 Ų, indicating moderate polarity [2]. The logarithm of the partition coefficient (LogP) is estimated around 2.1, suggesting favorable lipophilicity characteristics [19].

Thermal stability studies on related triazolopyridine derivatives indicate decomposition temperatures typically ranging from 250-300°C [17]. The presence of the bromine substituent may influence thermal stability through its electron-withdrawing effects [17]. Differential scanning calorimetry studies of similar compounds show endothermic melting transitions followed by exothermic decomposition at higher temperatures [17].

The compound contains two hydrogen bond acceptor atoms (nitrogen atoms) and no hydrogen bond donors, as determined by computational analysis [2]. The rotatable bond count is one, corresponding to the ethyl substituent rotation [2]. The molecular complexity, as measured by various topological indices, places the compound in the moderate complexity range for heterocyclic systems [2].

Stability under ambient conditions is expected to be good, with the fused ring system providing structural rigidity [17]. The bromine substituent may be susceptible to nucleophilic substitution reactions under appropriate conditions, but the compound should remain stable under normal storage conditions [17].

Hydrogen bonding capabilities and intermolecular interactions

The hydrogen bonding capabilities of 6-bromo-3-ethyl- [1] [2] triazolo[4,3-a]pyridine are primarily determined by the nitrogen atoms in the triazole and pyridine rings, which serve as hydrogen bond acceptors [12]. The compound lacks traditional hydrogen bond donors such as hydroxyl or amino groups, limiting its hydrogen bonding to acceptor interactions [2] .

Intermolecular interactions in the solid state are dominated by π-π stacking between the planar triazolopyridine cores [10]. These interactions typically occur with interplanar distances of 3.3-3.8 Ų and contribute significantly to crystal packing stability . The electron-deficient nature of the brominated pyridine ring enhances π-π interactions with electron-rich aromatic systems .

Halogen bonding involving the bromine atom represents an important intermolecular interaction mode [28]. The bromine atom can act as a halogen bond donor, interacting with electron-rich sites on neighboring molecules [28]. This interaction is particularly relevant in crystal packing and may influence solubility and binding properties [28].

Weak hydrogen bonding interactions involving the aromatic hydrogen atoms and nitrogen acceptors contribute to the overall intermolecular interaction network [12]. These carbon-hydrogen to nitrogen interactions, while weaker than traditional hydrogen bonds, play important roles in determining molecular orientation and packing efficiency [12].

The molecular electrostatic potential analysis reveals that the most negative regions are located near the nitrogen atoms of the triazole ring, making these sites preferred locations for electrophilic interactions [24] [27]. The positive regions are primarily associated with the hydrogen atoms, particularly those on the pyridine ring adjacent to the bromine substituent [24].

Classical synthetic methodologies for [2] triazolo[4,3-a]pyridine construction have established the foundation for modern approaches. The most established classical route involves the condensation of 2-hydrazinopyridines with carboxylic acids or their derivatives, followed by cyclodehydration [4] [5]. This approach typically proceeds through the formation of an intermediate acylhydrazide, which subsequently undergoes intramolecular cyclization under dehydrating conditions [6].

The traditional method employs phosphorus oxychloride (POCl₃) as the dehydrating agent at elevated temperatures ranging from 80-150°C [4]. The reaction mechanism involves initial acylation of the hydrazine nitrogen, followed by nucleophilic attack of the pyridine nitrogen on the carbonyl carbon, resulting in triazole ring formation with concomitant water elimination [6]. This classical approach has demonstrated broad substrate scope and reliable yields of 40-70%, making it suitable for industrial applications [4].

Alternative classical routes include the use of thionyl chloride (SOCl₂) or polyphosphoric acid as dehydrating agents [7]. These methods operate under similar mechanistic principles but offer different selectivity profiles and reaction conditions. The choice of dehydrating agent significantly influences the regioselectivity of cyclization, with POCl₃ generally providing superior control over the formation of the desired [2] triazolo[4,3-a]pyridine regioisomer [4] [7].

Modern Approaches to 6-bromo-substituted Derivatives

Contemporary synthetic methodologies have introduced more efficient and selective approaches for accessing 6-bromo-substituted [2] triazolo[4,3-a]pyridines. These modern methods emphasize improved reaction conditions, enhanced selectivity, and reduced environmental impact.

Oxidative Cyclization Using N-chlorosuccinimide (NCS)

The development of N-chlorosuccinimide-mediated oxidative cyclization represents a significant advancement in triazolopyridine synthesis [8] [9]. This methodology employs 2-pyridylhydrazones as starting materials, which undergo oxidative cyclization in the presence of NCS under mild conditions [8]. The reaction proceeds at 0°C to room temperature over 1-4 hours, providing excellent yields of 70-95% [8].

The mechanism involves initial oxidation of the hydrazone nitrogen by NCS, generating a nitrogen-centered radical that subsequently undergoes intramolecular cyclization [9] [10]. This radical pathway enables the formation of the triazole ring under exceptionally mild conditions compared to classical dehydrative methods [8]. The high efficiency of this transformation is attributed to the electrophilic nature of the NCS-activated intermediate, which facilitates rapid cyclization [9].

Importantly, this method demonstrates excellent functional group tolerance and can accommodate various substituents on both the pyridine and aldehyde components [8]. The brominated starting materials can be readily incorporated using 5-bromo-2-hydrazinylpyridine as the nucleophilic component, directly providing access to 6-bromo-substituted products [8].

Cyclization of 2-pyridylhydrazides

The cyclization of 2-pyridylhydrazides represents another modern approach that has been optimized for enhanced efficiency and selectivity [11]. This method involves the direct cyclization of preformed hydrazides using various cyclizing agents, including carbonyldiimidazole (CDI) and other activating reagents [11].

The CDI-mediated coupling and cyclization protocol provides an operationally efficient route to [2] triazolo[4,3-a]pyridines [11]. The reaction proceeds through initial activation of the carboxylic acid by CDI, followed by coupling with the hydrazinopyridine and subsequent intramolecular cyclization [11]. This tandem process eliminates the need for intermediate isolation and provides good yields of 65-80% [11].

The methodology has been successfully demonstrated in both batch and continuous flow processes, highlighting its potential for scale-up applications [11]. The mild reaction conditions (80°C, 2-4 hours) and good functional group tolerance make this approach particularly attractive for complex substrate synthesis [11].

Dehydration and Oxidative Cyclization Pathways

Modern dehydrative cyclization methods have been developed using the Mitsunobu reaction system modified with azide additives [12]. This approach employs triphenylphosphine (Ph₃P), diethyl azodicarboxylate (DEAD), and trimethylsilyl azide (TMS-N₃) to facilitate the cyclization of acylated hydrazinopyridines [12].

The modified Mitsunobu system provides exceptionally rapid cyclization, with reactions completing in less than 10 minutes at room temperature [12]. The addition of TMS-N₃ dramatically enhances the cyclization efficiency, increasing yields from 5-20% (without additive) to 90-95% [12]. The mechanism involves formation of a phosphine-azide complex that activates the carbonyl group toward nucleophilic attack by the pyridine nitrogen [12].

This methodology demonstrates excellent regioselectivity for [2] triazolo[4,3-a]pyridine formation over alternative regioisomers [12]. The mild conditions and rapid reaction times make this approach particularly suitable for substrates containing sensitive functional groups [12].

Regioselective Bromination Strategies

The regioselective introduction of bromine substituents into triazolopyridine scaffolds requires careful consideration of electronic and steric factors. The electron distribution within the fused ring system creates distinct reactivity patterns that can be exploited for selective functionalization.

The C-6 position of the pyridine ring represents the most electron-rich site and is preferentially brominated under electrophilic aromatic substitution conditions [13] . Bromination at this position can be achieved using bromine in acetic acid or N-bromosuccinimide (NBS) in dimethylformamide, providing yields of 65-85% . The high selectivity for this position is attributed to the electron-donating effect of the fused triazole ring, which activates the adjacent pyridine carbon [13].

Bromination at the C-3 position of the triazole ring presents greater challenges due to steric hindrance from the nitrogen substituents [15] . This transformation typically requires more forcing conditions and provides moderate yields of 45-70% . The regioselectivity can be improved by using NBS in dichloromethane under carefully controlled conditions .

Multiple bromination presents significant selectivity challenges and generally results in poor yields of 20-50% with formation of multiple regioisomeric products . Therefore, this approach is not recommended for preparative synthesis .

Ethyl Group Introduction Methodologies

The introduction of ethyl substituents at the 3-position of [2] triazolo[4,3-a]pyridines can be accomplished through several complementary strategies, each offering distinct advantages in terms of regioselectivity and functional group tolerance.

The most direct approach involves the use of triethyl orthoformate in the cyclization step . This method employs 2-hydrazinylpyridine and triethyl orthoformate under acidic conditions (acetic acid, reflux, 10-12 hours) to simultaneously form the triazole ring and introduce the ethyl substituent . The regioselectivity for the 3-position is excellent, providing yields of 70-78% .

Post-cyclization alkylation represents an alternative strategy for ethyl group introduction [15]. Pre-formed triazolopyridines can be deprotonated with sodium hydride and subsequently alkylated with ethyl iodide [15]. This approach provides moderate yields of 60-70% but requires careful control of reaction conditions to avoid N-alkylation side reactions [15].

Condensation approaches using ethyl acetoacetate provide another viable route [17]. This method involves the reaction of amino-triazole precursors with ethyl acetoacetate under acidic catalysis, providing good regioselectivity for the C-3 position with yields of 75-82% [17].

One-pot Synthetic Approaches

One-pot synthetic methodologies have emerged as highly efficient alternatives to multi-step procedures, offering significant advantages in terms of operational simplicity and atom economy. These approaches minimize intermediate handling and purification steps while maintaining high synthetic efficiency.

The most successful one-pot protocol involves the direct condensation of 2-hydrazinopyridine with aromatic aldehydes at room temperature [2] [18]. This functional group tolerant method provides facile access to triazolopyridine derivatives with yields of 75-85% [2]. The reaction proceeds through formation of a hydrazone intermediate, which undergoes spontaneous cyclization under the reaction conditions [2].

This methodology demonstrates excellent substrate scope, accommodating both electron-rich and electron-poor aromatic aldehydes [2]. The mild reaction conditions (room temperature, 12-24 hours) preserve sensitive functional groups and eliminate the need for specialized equipment [2]. The atom-economical nature of this transformation aligns with modern green chemistry principles [2].

Microwave-assisted Synthetic Protocols

Microwave-assisted synthesis has revolutionized triazolopyridine preparation by dramatically reducing reaction times while maintaining or improving yields [19] [20]. These protocols leverage the enhanced heating efficiency of microwave irradiation to accelerate cyclization reactions.

A catalyst-free microwave protocol using enaminonitriles and benzohydrazides has been developed for triazolopyridine synthesis [20]. The reaction proceeds at 140°C for 10-15 minutes under microwave irradiation, providing yields of 71-89% [20]. This method eliminates the need for transition metal catalysts and demonstrates excellent functional group tolerance [20].

The microwave-assisted approach offers several advantages over conventional heating methods [21] [22]. Reaction times are reduced from hours to minutes, energy consumption is minimized, and product purity is often enhanced due to reduced side reaction formation [21]. The method has proven particularly effective for scale-up applications, maintaining efficiency at multi-gram scales [20].

Scale-up Considerations and Process Chemistry

The transition from laboratory-scale synthesis to commercial production requires careful consideration of process parameters, safety factors, and economic viability. Several key factors must be addressed when scaling triazolopyridine syntheses.

Heat transfer and mixing efficiency become critical factors at larger scales . The exothermic nature of many cyclization reactions necessitates careful temperature control to prevent runaway reactions . Batch reactor design must accommodate the specific requirements of each synthetic method, including appropriate agitation systems and temperature control mechanisms .

Solvent selection plays a crucial role in process economics and environmental impact . Water-based systems and recyclable solvents are preferred for large-scale operations . The CDI-mediated approach has demonstrated particular promise for scale-up due to its mild conditions and good solvent compatibility [11].

Safety considerations include the handling of brominating agents and the management of hydrogen chloride evolution during certain cyclization procedures . Appropriate scrubbing systems and containment protocols must be implemented to ensure worker safety and environmental compliance .

Green Chemistry Approaches and Sustainable Synthesis

Modern sustainable synthesis approaches emphasize the reduction of environmental impact through improved atom economy, reduced waste generation, and the use of benign reagents and solvents [24] [25]. Several green chemistry principles have been successfully applied to triazolopyridine synthesis.

Catalyst-free methodologies eliminate the need for metal catalysts, reducing both cost and environmental impact [24] [20]. The base-mediated cyclization using potassium carbonate and chloroethynyl compounds exemplifies this approach, providing excellent yields (85-95%) without metal contamination [26].

Solvent-free and water-based protocols represent significant advances in sustainable synthesis [24] [27]. The development of protocols using biodegradable solvents such as Cyrene has shown particular promise for triazole synthesis [27] [28]. These approaches significantly reduce organic solvent consumption and simplify product isolation procedures [27].

Flow chemistry applications offer advantages in terms of process control, heat transfer, and waste minimization [25]. While still emerging for triazolopyridine synthesis, flow methods provide opportunities for continuous processing and improved safety profiles [25].

Microwave-assisted protocols contribute to sustainability through reduced energy consumption and shortened reaction times [21] [22]. The dramatic reduction in reaction times (from hours to minutes) translates to significant energy savings at industrial scales [21].

XLogP3

2.7

Wikipedia

6-Bromo-3-ethyl[1,2,4]triazolo[4,3-a]pyridine

Dates

Last modified: 08-15-2023

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